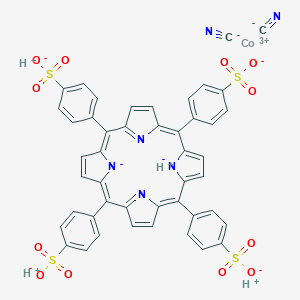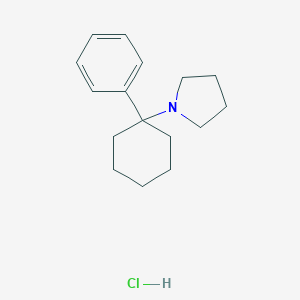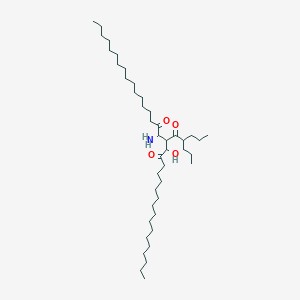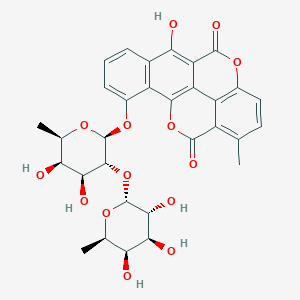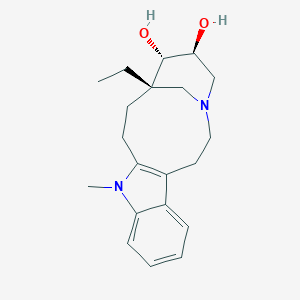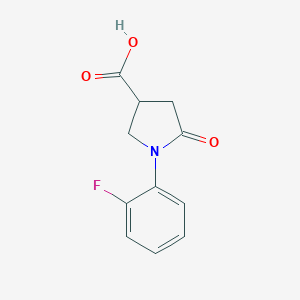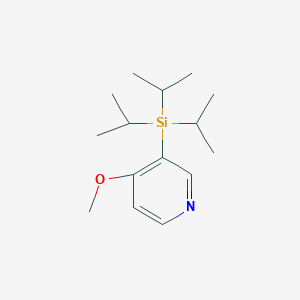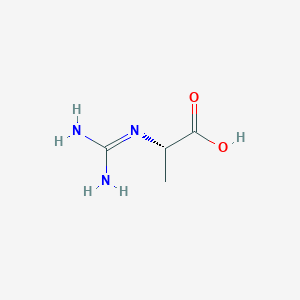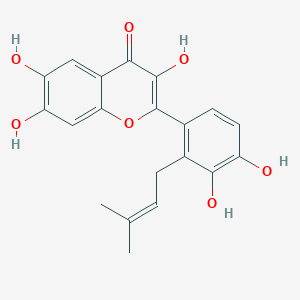![molecular formula C14H11Cl B162029 1-[(Z)-Styryl]-4-chlorobenzene CAS No. 1657-49-4](/img/structure/B162029.png)
1-[(Z)-Styryl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-Styryl]-4-chlorobenzene is an organic compound characterized by the presence of a chlorine atom attached to the fourth position of the stilbene structure Stilbenes are a group of compounds known for their double bond between two benzene rings, which can exist in either the cis (Z) or trans (E) configuration The this compound specifically refers to the cis configuration, where the chlorine atom and the phenyl groups are on the same side of the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-Styryl]-4-chlorobenzene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the reaction between 4-chlorobenzaldehyde and a suitable ylide can yield this compound under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Z)-Styryl]-4-chlorobenzene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane, 4-chlorobibenzyl.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Nucleophiles like sodium methoxide can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 4-chlorobibenzyl.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Z)-Styryl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other biologically active stilbenes.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Z)-Styryl]-4-chlorobenzene involves its interaction with various molecular targets. The double bond and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(E)-4-Chlorostilbene: The trans isomer of 4-Chlorostilbene, which has different physical and chemical properties due to the different spatial arrangement of atoms.
4-Bromostilbene: Similar to 1-[(Z)-Styryl]-4-chlorobenzene but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Methylstilbene:
Uniqueness: this compound is unique due to its specific configuration and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
1657-49-4 |
|---|---|
Formule moléculaire |
C14H11Cl |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-chloro-4-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- |
Clé InChI |
TTYKTMUIQGPMMH-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


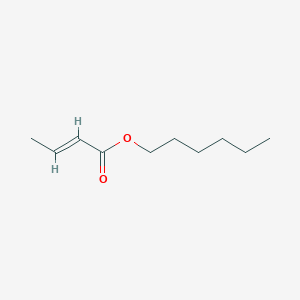
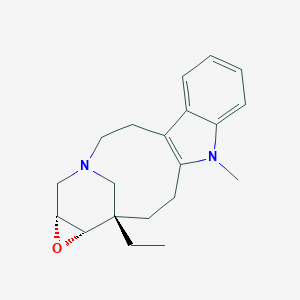
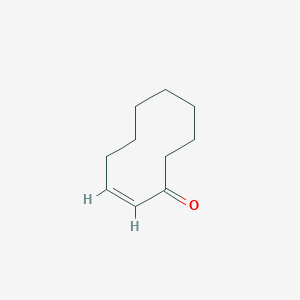
![(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione](/img/structure/B161963.png)
